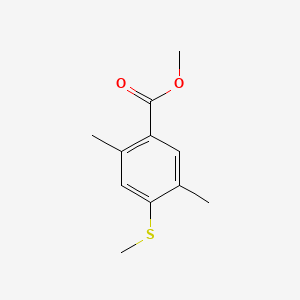
Methyl 2,5-dimethyl-4-(methylthio)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2,5-dimethyl-4-(methylthio)benzoate is an organic compound with the molecular formula C11H14O2S It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with methyl and methylthio groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,5-dimethyl-4-(methylthio)benzoate typically involves the esterification of 2,5-dimethyl-4-(methylthio)benzoic acid with methanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
Methyl 2,5-dimethyl-4-(methylthio)benzoate undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid (for nitration), halogens like chlorine or bromine (for halogenation), sulfuric acid (for sulfonation).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Nitro, halo, and sulfonic acid derivatives.
科学研究应用
Methyl 2,5-dimethyl-4-(methylthio)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 2,5-dimethyl-4-(methylthio)benzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to changes in cellular function. The exact molecular targets and pathways involved are subject to ongoing research.
相似化合物的比较
Similar Compounds
Methyl 4-(methylthio)benzoate: Similar structure but lacks the additional methyl groups on the benzene ring.
Methyl benzoate: Lacks both the methyl and methylthio groups.
2,5-Dimethylbenzoic acid: Lacks the ester and methylthio groups.
Uniqueness
Methyl 2,5-dimethyl-4-(methylthio)benzoate is unique due to the presence of both methyl and methylthio groups on the benzene ring, which can influence its chemical reactivity and potential applications. The combination of these functional groups makes it a versatile compound for various chemical transformations and research applications.
属性
分子式 |
C11H14O2S |
|---|---|
分子量 |
210.29 g/mol |
IUPAC 名称 |
methyl 2,5-dimethyl-4-methylsulfanylbenzoate |
InChI |
InChI=1S/C11H14O2S/c1-7-6-10(14-4)8(2)5-9(7)11(12)13-3/h5-6H,1-4H3 |
InChI 键 |
SCIXCOFYFVXSKN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1SC)C)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















